5-(Ethylthio)-1-methyl-1H-tetrazole
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Overview
Description
5-(Ethylthio)-1-methyl-1H-tetrazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its role as an activator in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology .
Preparation Methods
The synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole typically involves a [2+3] cycloaddition reaction between ethyl thiocyanate and sodium azide under phase transfer catalytic conditions . This method is efficient and yields the desired compound with high purity. Industrial production methods also follow similar synthetic routes, ensuring the compound is available for large-scale applications .
Chemical Reactions Analysis
5-(Ethylthio)-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Ethylthio)-1-methyl-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-(Ethylthio)-1-methyl-1H-tetrazole involves its role as an activator in oligonucleotide synthesis. It reacts with nucleoside phosphoramidites to form highly reactive intermediates, which then form internucleotide bonds with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process is essential for the efficient and accurate synthesis of DNA and RNA molecules.
Comparison with Similar Compounds
5-(Ethylthio)-1-methyl-1H-tetrazole is often compared with other activators used in oligonucleotide synthesis, such as:
1H-tetrazole: A commonly used activator with lower reactivity compared to this compound.
5-Benzylthio-1H-tetrazole: Another activator with similar properties but different reactivity and stability profiles.
4,5-Dicyanoimidazole: Known for its high reactivity and efficiency in oligonucleotide synthesis.
The uniqueness of this compound lies in its higher reactivity and efficiency, making it a preferred choice for many applications in oligonucleotide synthesis .
Properties
IUPAC Name |
5-ethylsulfanyl-1-methyltetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-3-9-4-5-6-7-8(4)2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZEYWFIRHRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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